Azetidine-1-carbaldehyde

Description

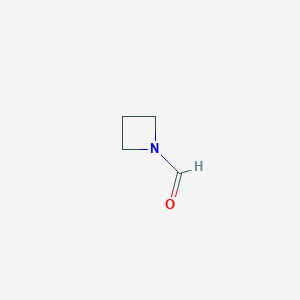

Structure

2D Structure

3D Structure

Properties

CAS No. |

51599-70-3 |

|---|---|

Molecular Formula |

C4H7NO |

Molecular Weight |

85.10 g/mol |

IUPAC Name |

azetidine-1-carbaldehyde |

InChI |

InChI=1S/C4H7NO/c6-4-5-2-1-3-5/h4H,1-3H2 |

InChI Key |

SVTPHAFLJUCRLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for Azetidine 1 Carbaldehyde and Core Azetidine Structures

The synthesis of azetidine-1-carbaldehyde and the foundational azetidine (B1206935) ring is achieved through a variety of chemical strategies. These methods range from direct photochemical rearrangements to classical intramolecular cyclizations, providing pathways to this strained four-membered heterocycle and its derivatives.

Role of Azetidine 1 Carbaldehyde and Azetidines in Advanced Chemical Synthesis

Azetidines as Versatile Synthons and Building Blocks

The utility of the azetidine (B1206935) ring as a synthetic intermediate is well-established. Its conformational rigidity and the potential for stereocontrolled functionalization make it an attractive starting point for diverse chemical libraries. enamine.netwikipedia.org The ring can be strategically opened, expanded, or used as a rigid scaffold to build complex molecular architectures, showcasing its versatility in modern organic synthesis. researchgate.netnih.gov

Precursors for Nucleophilic Ring-Opening and Ring-Expansion Reactions

The considerable ring strain of azetidines makes them susceptible to ring-opening reactions when activated. rsc.org A common strategy involves the formation of an azetidinium ion, which is then readily attacked by nucleophiles. nih.gov This process often occurs with high regioselectivity and stereoselectivity, providing a reliable method for generating functionalized linear amines. nih.govresearchgate.net The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. researchgate.net For example, azetidinium ions without a substituent at the C-4 position are typically opened at that position, whereas trisubstituted ions with a methyl group at C-4 tend to open at the C-2 position. researchgate.net

Ring-expansion reactions are another powerful application of strained ring systems. While the expansion of aziridines to form azetidines is a known strategy, azetidines themselves can be expanded to create larger, five-membered rings like pyrrolidines. nih.govacs.org This one-carbon ring expansion can be achieved by treating an azetidine with a diazo compound in the presence of a copper catalyst, which proceeds through an intramolecular nih.govnih.gov-Stevens rearrangement. nih.govacs.org

| Reaction Type | Precursor | Reagent/Catalyst | Product Type | Ref. |

| Nucleophilic Ring-Opening | Azetidinium Ion | Various Nucleophiles (e.g., N₃⁻, RCOO⁻) | Functionalized Linear Amine | nih.govresearchgate.net |

| [3+1] Ring Expansion | Methylene Aziridine (B145994) | Rhodium-bound Carbene | Methylene Azetidine | nih.gov |

| One-Carbon Ring Expansion | Azetidine | Diazo Compound / Copper Catalyst | Pyrrolidine (B122466) | nih.govacs.org |

Construction of Highly Substituted Acyclic Amines and Expanded Ring Systems

The nucleophilic ring-opening of azetidinium salts is a direct and efficient pathway to highly substituted, functionalized acyclic (linear) amines. nih.gov This method is particularly valuable because it can be performed in a stereoselective manner, allowing for precise control over the final product's architecture. nih.gov The process provides access to γ-substituted amines, which are important structural motifs in many biologically active compounds.

Similarly, ring-expansion reactions provide access to larger heterocyclic systems that may be more challenging to synthesize through other means. The conversion of azetidines to pyrrolidines is a prime example of how these strained four-membered rings can serve as synthons for five-membered heterocycles. acs.org This strategy leverages the inherent strain of the azetidine ring to drive the formation of a more stable, larger ring system.

Scaffolds for Further Functionalization

Azetidines are widely recognized as privileged scaffolds in medicinal chemistry. nih.govresearchgate.net Their rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability and ligand efficiency. nih.govnih.gov The azetidine core provides a fixed framework upon which various functional groups can be installed, allowing chemists to explore chemical space and optimize ligand-protein interactions. enamine.netnih.gov

The functionalization of the azetidine ring can be achieved through various modern synthetic methods, including C-H activation. rsc.org This allows for the direct installation of substituents at specific positions on the ring, further enhancing their utility as building blocks. nih.gov Diversity-oriented synthesis efforts have utilized densely functionalized azetidine systems to generate a wide array of fused, bridged, and spirocyclic ring systems for the development of lead-like libraries, particularly for central nervous system (CNS) targets. nih.govnih.gov The introduction of the 3-aminoazetidine (3-AAz) subunit into peptides, for example, not only facilitates the synthesis of small macrocycles but also allows for late-stage functionalization via the azetidine nitrogen. nih.gov

Building Blocks for Complex Molecular Architectures

The unique structural features of azetidines make them valuable building blocks for the total synthesis of complex molecules and natural products. nih.govsciencedaily.com Their incorporation can introduce specific conformational constraints, which is a desirable feature in drug design. enamine.net Azetidine-2-carboxylic acid, an analogue of proline, is found in nature and its derivatives are used to introduce specific turns in peptide chains. bham.ac.ukacs.org

Recent advances in synthetic methodology have made a wider variety of functionalized azetidines accessible. rsc.orgsciencedaily.com For instance, visible-light-mediated [2+2] photocycloaddition reactions have been developed to produce monocyclic azetidines that were previously difficult to access. rsc.orgsciencedaily.com Furthermore, highly strained azabicyclo[1.1.0]butanes (ABBs) have emerged as precursors for substituted azetidines through strain-release difunctionalization reactions, providing access to novel and valuable building blocks. acs.org These advanced methods expand the portfolio of available azetidine-based synthons for constructing intricate molecular architectures. researchgate.net

Applications in Asymmetric Catalysis

Chiral, non-racemic azetidines have found significant application in the field of asymmetric catalysis, where they serve as ligands for metal catalysts or as organocatalysts themselves. researchgate.netbirmingham.ac.uk The conformational rigidity of the four-membered ring is a key advantage, as it helps to create a well-defined and effective chiral environment around the metal center, leading to enhanced enantioselectivity. rsc.org

Chiral Ligands for Metal-Catalyzed Reactions

Since the 1990s, chiral azetidine-derived ligands have been successfully developed and utilized to control stereochemistry in a variety of metal-catalyzed reactions. researchgate.netbirmingham.ac.uk These reactions include Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk The rigid scaffold provided by the azetidine ring leads to better control of the catalytic pocket, which can result in high levels of enantioselectivity. rsc.org

For example, binuclear zinc catalysts containing chiral azetidine ligands have been used for the asymmetric phospha-Michael addition of phosphites to nitroalkenes, achieving excellent yields and high enantiomeric excess (ee). rsc.org The design of these ligands is crucial for the success of the catalytic transformation, and the azetidine core plays a pivotal role in establishing the necessary chirality transfer. nih.gov Tridentate and quadridentate azetidine derivatives have also been explored as ligands for metals like Cu(II) and Zn(II), demonstrating their versatility in coordination chemistry. researchmap.jp

| Reaction | Catalyst System | Ligand Type | Yield (%) | Enantiomeric Excess (ee %) | Ref. |

| Phospha-Michael Addition | Binuclear Zinc | Chiral Azetidine | 48-99 | 95-99 | rsc.org |

| Diethylzinc Addition | Et₂Zn | N-substituted-azetidinyl(diphenylmethyl)methanol | High | High | researchgate.net |

| Asymmetric Hydrogenation | Rhodium | Chiral Azetidine-based | 91-96 | up to 88 (94:6 er) | acs.org |

Organocatalysts in Enantioselective Transformations

Chiral azetidine derivatives have emerged as effective organocatalysts in a variety of enantioselective transformations. These catalysts leverage the unique structural and stereochemical properties of the four-membered ring to induce high levels of asymmetry in chemical reactions. While specific research on Azetidine-1-carbaldehyde as a direct organocatalyst is not extensively documented in the reviewed literature, the broader class of chiral azetidines has demonstrated significant utility.

Azetidine-derived organocatalysts have been successfully employed in several key asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk The constrained nature of the azetidine ring plays a crucial role in creating a well-defined chiral environment around the catalytic site, thereby enabling effective stereochemical control during the transition state of the reaction.

The synthesis of highly efficient chiral organocatalysts has been achieved through the regio- and stereoselective ring-opening of chiral aziridines, which can then be used to construct more complex chiral azetidine-containing catalysts. nih.gov These catalysts have proven to be highly effective in direct asymmetric aldol (B89426) reactions, accommodating both cyclic and acyclic ketones. nih.gov For instance, in certain asymmetric aldol reactions, these catalysts have achieved excellent yields and enantioselectivities. nih.govresearcher.life

Furthermore, the development of enantioselective synthesis routes for C2-functionalized azetidines using organocatalysis highlights the importance of this class of compounds in asymmetric synthesis. nih.gov These methods allow for the rapid preparation of functionalized azetidines with high enantiomeric excess. nih.gov The application of chiral azetidine-derived organocatalysts is a growing field, with continuous efforts to design and synthesize new catalysts for a broader range of enantioselective transformations.

Table 1: Performance of Azetidine-Derived Organocatalysts in Asymmetric Reactions

| Reaction Type | Substrate | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Aldol Reaction | Cyclic Ketones | Aziridine-derived chiral organocatalyst | up to 99 | >99 | nih.govresearcher.life |

| Aldol Reaction | Acyclic Ketones | Aziridine-derived chiral organocatalyst | up to 99 | >99 | nih.govresearcher.life |

| Synthesis of C2-functionalized aziridines | Aldehydes | Chiral organocatalyst | 50-73 | 88-94 | nih.gov |

| Synthesis of C2-functionalized azetidines | Aldehydes | Chiral organocatalyst | 22-32 | 84-92 | nih.gov |

Comparisons with Aziridine- and Pyrrolidine-Containing Analogues

The evaluation of azetidine-containing organocatalysts often involves a comparative analysis with their three-membered (aziridine) and five-membered (pyrrolidine) ring analogues. birmingham.ac.uk These comparisons are crucial for understanding the structure-activity relationships and for the rational design of more efficient catalysts. The differences in ring size lead to distinct conformational and stereoelectronic properties, which in turn influence their catalytic activity and selectivity.

Ring Strain and Stability: The ring strain of azetidines is a key feature that distinguishes them from aziridines and pyrrolidines. While aziridines possess a higher degree of ring strain, making them more reactive but also potentially less stable, pyrrolidines are significantly less strained and more conformationally flexible. Azetidines occupy an intermediate position, offering a balance between reactivity and stability. This intermediate ring strain can be advantageous in catalysis, allowing for effective activation of substrates without leading to catalyst decomposition.

Stereoselectivity: In asymmetric catalysis, the rigidity of the catalyst's chiral backbone is paramount for achieving high enantioselectivity. The four-membered azetidine ring is more rigid than the five-membered pyrrolidine ring, which can adopt various envelope and twisted conformations. This increased rigidity in azetidine-based catalysts can lead to a more defined and predictable chiral environment, often resulting in higher enantioselectivities in catalyzed reactions. For instance, in certain asymmetric transformations, pyrrolidine-based organocatalysts have been shown to be highly effective, serving as a benchmark for new catalyst designs, including those based on azetidines. nih.gov

Reactivity and Catalytic Cycle: The nitrogen atom in azetidines, aziridines, and pyrrolidines is a key element in their catalytic activity, often participating in the formation of enamines or iminium ions as reactive intermediates. The geometry and electronic properties of the nitrogen are influenced by the ring size. The more pronounced steric interactions in the smaller, three-membered aziridine ring compared to the four-membered azetidine ring can influence the stereochemical outcome of reactions. bham.ac.uk The development of synthetic routes that can produce azetidines and pyrrolidines allows for a direct comparison of their applications in organocatalysis and medicinal chemistry. bham.ac.uk

Table 2: Comparative Properties of Aziridine, Azetidine, and Pyrrolidine Organocatalysts

| Property | Aziridine Analogues | Azetidine Analogues | Pyrrolidine Analogues | Reference |

|---|---|---|---|---|

| Ring Size | 3-membered | 4-membered | 5-membered | birmingham.ac.uk |

| Relative Ring Strain | High | Moderate | Low | birmingham.ac.uk |

| Conformational Flexibility | Low | Moderate | High | birmingham.ac.uk |

| General Reactivity | High | Moderate | Moderate | birmingham.ac.uk |

| Application in Asymmetric Catalysis | Established | Growing | Well-established | birmingham.ac.uknih.gov |

Utility in Peptidomimetics and Non-Natural Amino Acid Design

Azetidines as Surrogates for Natural Amino Acids

Azetidines, particularly azetidine-2-carboxylic acid, serve as valuable building blocks in the design of peptidomimetics and non-natural amino acids. researchgate.net Their structural similarity to proline, a naturally occurring five-membered ring amino acid, allows them to act as effective surrogates, introducing unique conformational properties into peptide chains. researchgate.net L-azetidine-2-carboxylic acid is a lower homologue of L-proline and can be incorporated into proteins in its place. nih.gov

The substitution of natural amino acids, especially proline, with azetidine derivatives can significantly alter the biological and physical properties of peptides. This strategy is employed to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity and selectivity. The incorporation of the strained four-membered ring can also provide protection against enzymatic degradation. researchgate.netnih.gov

The synthesis of azetidine-based peptidomimetics has been an area of active research, with the development of methods to create dimeric azetidine structures that resemble constrained dipeptides. rsc.org These constrained peptidomimetics are of significant interest in medicinal chemistry due to their potential to mimic or block the biological functions of natural peptides. The ability of azetidine-2-carboxylic acid to elude the proof-reading mechanisms of prolyl-tRNA synthetases allows for its misincorporation into nascent peptide chains, replacing proline and thereby altering the structure and function of the resulting protein. researchgate.net

Conformational Constraints Imposed by Azetidine Ring in Peptides

The incorporation of an azetidine ring into a peptide backbone imposes significant conformational constraints that differ from those of its five-membered counterpart, proline. These constraints have a profound impact on the secondary and tertiary structure of peptides.

Peptides containing L-azetidine-2-carboxylic acid are generally more flexible than the corresponding proline-containing peptides. nih.gov This increased flexibility is attributed to a reduction in the repulsive noncovalent interactions between the atoms of the smaller four-membered ring and neighboring residues. nih.gov This can lead to an entropic destabilization of ordered polypeptide conformations, such as the collagen triple helix. nih.gov

The azetidine ring can also influence the local conformation of the peptide chain. For instance, the 3-aminoazetidine moiety has been shown to act as a turn-inducing element, facilitating the efficient synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov Structural analysis of a cyclic tetrapeptide containing an azetidine ring revealed that it encourages the adoption of a less stable, all-trans conformation. researchgate.netnih.gov Furthermore, the introduction of an azetidine group into a peptide with consecutive proline residues has been shown to perturb the normal secondary structure of the proline-rich sequence. nih.govumich.edu

Computational studies on dipeptides containing L-azetidine-2-carboxylic acid have shown that the four-membered ring can adopt either a puckered or a less puckered structure depending on the backbone conformation. nih.gov This is in contrast to the more defined puckering preferences of the five-membered proline ring. These unique conformational properties make azetidine-containing amino acids valuable tools for the design of peptides with specific three-dimensional structures and biological activities.

Table 3: Conformational Effects of Azetidine vs. Proline in Peptides

| Conformational Parameter | Azetidine-Containing Peptides | Proline-Containing Peptides | Reference |

|---|---|---|---|

| Overall Flexibility | More flexible | Less flexible | nih.gov |

| Stability of Ordered Structures | Less stable | More stable | nih.gov |

| Induced Turn Type | Can induce γ-type reverse turns | Can induce β-turns | nih.gov |

| Ring Puckering | Variable (puckered or less puckered) | Defined (envelope/twist) | nih.gov |

| Effect on Proline-rich Sequences | Perturbs secondary structure | Defines secondary structure | nih.govumich.edu |

Applications in Drug Discovery Platforms (excluding clinical/safety data)

General Role of Azetidine Motifs in Bioactive Compounds

The azetidine motif is a privileged scaffold in medicinal chemistry and drug discovery, valued for its ability to impart desirable physicochemical and pharmacological properties to bioactive molecules. nih.govresearchgate.net The incorporation of the rigid, four-membered heterocyclic ring can lead to improvements in metabolic stability, solubility, and target-binding affinity. researchgate.net The unique three-dimensional structure of the azetidine ring allows for the exploration of novel chemical space and can serve as a bioisosteric replacement for other cyclic and acyclic functionalities.

Azetidine-containing compounds have been investigated for a wide range of biological activities, including as anticancer, antibacterial, and antiviral agents. nih.gov The rigid framework of the azetidine ring can help to lock a molecule in a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus potentially increasing potency. enamine.net

The synthesis of diversely substituted azetidines is a key focus in medicinal chemistry, as it allows for the fine-tuning of a compound's properties through structure-activity relationship (SAR) studies. chemrxiv.org For example, the combination of an azetidine ring with a quinolone nucleus has yielded compounds with significant antibacterial activity. lifechemicals.com Furthermore, azetidine-based compounds have been developed as inhibitors of various enzymes, demonstrating the versatility of this scaffold in drug design. lifechemicals.com The continued development of synthetic methodologies to access novel azetidine building blocks is crucial for the expanded application of this valuable motif in drug discovery. chemrxiv.org

Table 4: Examples of Azetidine-Containing Bioactive Scaffolds

| Bioactive Scaffold | Potential Application Area | Key Structural Feature | Reference |

|---|---|---|---|

| Azetidine-quinolone hybrids | Antibacterial | Combination of azetidine and quinolone rings | lifechemicals.com |

| Azetidine-based enzyme inhibitors | Various therapeutic areas | Azetidine ring interacting with enzyme active site | lifechemicals.com |

| Spirocyclic azetidine oxindoles | Medicinal chemistry | Fusion of azetidine and oxindole (B195798) pharmacophores | nih.gov |

| Azelnidipine | Antihypertensive | Dihydropyridine with an azetidine substituent | enamine.net |

Strategy for Developing Drug Compounds with Unique Pharmaceutical Properties

The incorporation of the azetidine ring into molecular structures is a key strategy in modern drug discovery for developing compounds with unique and advantageous pharmaceutical properties. The efficacy of this strategy stems from the distinct physicochemical characteristics of the four-membered heterocycle. A primary feature of the azetidine ring is its significant ring-strain energy, approximately 25.2 kcal mol⁻¹, which is comparable to that of cyclobutane (B1203170) and aziridine. researchgate.net This high degree of strain endows the molecule with a pronounced molecular rigidity and a conformationally restricted structure. researchgate.netenamine.net

This rigidity is a crucial asset in drug design. By limiting the conformational flexibility of a molecule, the azetidine scaffold reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity and potency. enamine.net The predefined spatial orientation of substituents on the rigid azetidine core allows for more precise and optimized interactions with the target protein's binding site. This structural constraint makes azetidine a "privileged scaffold" in medicinal chemistry, capable of imparting favorable pharmacokinetic properties to drug candidates. researchgate.net Consequently, azetidines are increasingly utilized as bioisosteric replacements for more common 5- and 6-membered nitrogen heterocycles to improve properties like metabolic stability, solubility, and cell permeability. researchgate.netnih.gov The stability of the azetidine ring, despite its strain, is sufficient for it to be a reliable component in complex drug molecules. researchgate.net

| Property Conferred by Azetidine Ring | Rationale | Impact on Drug Properties |

| Molecular Rigidity | High ring-strain energy (25.2 kcal mol⁻¹) restricts conformational freedom. researchgate.net | Pre-organizes substituents for optimal target binding, potentially increasing potency. enamine.net |

| Improved Binding Affinity | Reduced entropic penalty upon binding due to conformational restriction. enamine.net | Enhances drug-target interactions and overall efficacy. |

| Favorable Pharmacokinetics | Acts as a stable, compact, and polar scaffold. | Can improve metabolic stability, solubility, and membrane permeability. |

| Three-Dimensionality | The puckered, non-planar ring introduces 3D character into otherwise flat molecules. | Enables exploration of new chemical space and novel interactions with biological targets. researchgate.net |

Enabling Access to Building Blocks with Diverse Functionalities for Drug Discovery

The growing recognition of the azetidine scaffold's value has spurred significant efforts to develop new synthetic methodologies that provide access to a wide array of functionalized azetidine building blocks. chemrxiv.org Historically, the synthesis of these four-membered rings has been challenging due to the high energy of the transition states involved in their formation, which can lead to low yields or facile ring-opening of the desired products. bham.ac.uk However, recent advancements are overcoming these synthetic hurdles, enabling the creation of libraries of diverse azetidine derivatives for high-throughput screening and structure-activity relationship studies. technologynetworks.comlifechemicals.com

Modern synthetic strategies focus on modular and efficient routes to produce substituted azetidines that would be difficult to access through traditional methods. chemrxiv.orgacs.org These approaches include:

Strain-Release Functionalization: Methods that harness the inherent ring strain of precursors like 1-azabicyclo[1.1.0]butanes (ABBs) to drive the formation of substituted azetidines. acs.orgacs.org This strategy allows for the modular construction of complex azetidines with high stereocontrol. acs.org

Photochemical Reactions: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, provide atom-economical pathways to azetidines. rsc.org Photoredox catalysis is also used for the direct photochemical modification of compounds like azetidine-2-carboxylic acids to generate novel alkyl azetidines. chemrxiv.orgchemrxiv.org

Diversity-Oriented Synthesis (DOS): This approach is used to create collections of structurally diverse and complex molecules, including novel spirocyclic azetidine scaffolds, from common intermediates. nih.gov These libraries provide access to new chemical space, which is crucial for identifying novel drug leads, particularly for challenging targets like those in the central nervous system (CNS). nih.gov

These evolving synthetic capabilities are crucial for populating compound libraries with unique, three-dimensional structures that are highly sought after in contemporary drug discovery programs. technologynetworks.comnih.gov

Applications in Polymer Synthesis

The unique chemical properties of azetidines, particularly their ring strain, make them valuable monomers in polymer synthesis. The polymerization of azetidines, typically through ring-opening polymerization (ROP), yields polyamines (specifically, poly(trimethylenimine)s), which are polymers with a wide range of important applications. rsc.orgutwente.nl These applications include use as antibacterial and antimicrobial coatings, materials for CO2 adsorption, chelation agents, and non-viral vectors for gene transfection. rsc.orgutwente.nl While the cationic ring-opening polymerization (CROP) of unsubstituted azetidine often leads to hyperbranched polymers with limited control over the molecular architecture, newer methods involving activated monomers are enabling the synthesis of linear polymers with well-defined structures. utwente.nlrsc.org

N-Activated Azetidines as Monomers in Polymerization

A key strategy to control the polymerization of azetidines and produce linear polymers is through the use of N-activated monomers. rsc.org Activation involves attaching an electron-withdrawing group to the nitrogen atom of the azetidine ring. This modification serves two primary purposes: it facilitates nucleophilic attack for anionic ring-opening polymerization (AROP) and prevents the branching reactions that are common in the cationic polymerization of unsubstituted azetidines. rsc.org

N-sulfonylazetidines are a prominent class of activated monomers that undergo AROP at elevated temperatures to form linear poly(N-sulfonylazetidine)s. nsf.govrsc.org The specific nature of the N-sulfonyl group significantly influences the polymerization kinetics and the properties of the resulting polymer. nsf.gov For instance, the anionic polymerization of N-(methanesulfonyl)azetidine (MsAzet) is first-order with respect to the monomer and produces a branched polymer due to chain transfer. rsc.org In contrast, the copolymerization of N-(o-tolylsulfonyl)azetidine (oTsAzet) and N-(p-tolylsulfonyl)azetidine (pTsAzet), which lack the acidic protons responsible for chain transfer, yields linear copolymers with narrow molecular weight distributions. nsf.govnih.gov The resulting poly(sulfonylazetidine)s can be subsequently deprotected to afford linear poly(trimethylenimine) (LPTMI), a valuable polyamine that is otherwise difficult to synthesize with controlled molecular weight. nih.gov

| N-Activated Monomer | Polymerization Method | Resulting Polymer Structure | Key Findings |

| N-(methanesulfonyl)azetidine (MsAzet) | Anionic Ring-Opening Polymerization (AROP) | Branched | Polymerization occurs at >100 °C; branching arises from chain transfer via deprotonation of the methanesulfonyl group. rsc.org |

| N-(ethanesulfonyl)azetidine (EsAzet) | AROP | Branched | Polymerization kinetics are first-order with respect to the monomer. nsf.gov |

| N-(tert-butylsulfonyl)azetidine (tBsAzet) | AROP | Linear | Polymerization proceeds to low conversion due to precipitation of the linear polymer chains. nsf.gov |

| N-(p-tolylsulfonyl)azetidine (pTsAzet) & N-(o-tolylsulfonyl)azetidine (oTsAzet) | AROP (Copolymerization) | Linear | Living polymerization allows for controlled molecular weights and narrow dispersities; enables synthesis of block copolymers. nih.gov |

Strain-Controlled Activation of the Azetidine Ring towards Polymerization

The primary driving force for the ring-opening polymerization of azetidine and its derivatives is the considerable strain inherent in the four-membered ring structure. rsc.orgresearchgate.net This ring strain, which is significantly higher than that of five- or six-membered rings, renders the azetidine ring susceptible to cleavage under appropriate chemical conditions. researchgate.netresearchgate.net In polymerization reactions, this inherent reactivity is harnessed to "activate" the monomer towards ring-opening, forming the repeating units of the polymer chain.

The polymerization can be initiated through different mechanisms that leverage this strain. In cationic ring-opening polymerization (CROP), protonation or Lewis acid coordination to the ring nitrogen makes the carbon atoms more electrophilic and vulnerable to nucleophilic attack by another monomer molecule, thereby propagating the chain. utwente.nlresearchgate.net The ring strain of azetidines makes them particularly prone to CROP. researchgate.net

In the case of N-activated azetidines, the electron-withdrawing group on the nitrogen enhances the ring's susceptibility to nucleophilic attack, enabling anionic ring-opening polymerization (AROP). nsf.gov The energy released upon cleaving the strained C-N bond provides the thermodynamic driving force for the polymerization process. This strain-controlled activation is fundamental to synthesizing polyamines from azetidine-based monomers and is a central principle in designing new polymerization strategies for these heterocycles. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Green Synthetic Methodologies for Azetidine-1-carbaldehyde

The synthesis of azetidine-containing molecules has historically been challenging due to the inherent ring strain of the four-membered ring. acs.org However, recent advancements in synthetic organic chemistry are providing new, more efficient, and environmentally benign routes to these valuable scaffolds. Future research in the synthesis of this compound is expected to focus on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net

Key areas for development include:

Catalytic Approaches: The exploration of novel catalytic systems, including transition metal and organocatalysis, is a promising avenue. For instance, photo-induced copper catalysis has been shown to be effective in the synthesis of azetidines through radical cascade cyclization. Similar strategies could be adapted for the synthesis of this compound, potentially offering milder reaction conditions and improved yields.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. Developing a flow-based synthesis for this compound could enable scalable and more efficient production.

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes could provide highly selective and sustainable methods for the synthesis of this compound and its derivatives.

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |

| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and solvents. |

| Designing Safer Chemicals | Focusing on synthetic targets with reduced toxicity. |

| Safer Solvents and Auxiliaries | Using water, ionic liquids, or solvent-free conditions. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, possibly using photochemical methods. researchgate.netacs.org |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Degradation | Designing products that can break down into innocuous substances after use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substance used in a chemical process to minimize the potential for chemical accidents. |

Exploration of Undiscovered Reactivity Modes and Transformations

The reactivity of azetidines is largely governed by their significant ring strain, making them susceptible to ring-opening reactions. chalmers.se The presence of the electron-withdrawing formyl group on the nitrogen atom in this compound is expected to significantly modulate the reactivity of the azetidine (B1206935) ring, opening up avenues for new and unexplored chemical transformations.

Future research will likely focus on:

Ring-Opening Reactions: The N-formyl group can influence the regioselectivity and stereoselectivity of nucleophilic ring-opening reactions. Activation of the nitrogen, for instance through the formation of an azetidinium ion, can facilitate cleavage of the C-N bond. acs.orgresearchgate.net A systematic study of the ring-opening of this compound with a diverse range of nucleophiles will be crucial to understanding its synthetic utility. The rate of ring-opening for azetidinium ions is considerably slower than that of the more strained aziridinium (B1262131) ions, making them more manageable synthetic intermediates. acs.org

Cycloaddition Reactions: Azetidines can participate in various cycloaddition reactions. chalmers.se The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. Investigating the participation of the formyl group or the azetidine ring itself in cycloaddition reactions could lead to the synthesis of novel polycyclic and heterocyclic systems.

C-H Functionalization: Direct functionalization of the C-H bonds of the azetidine ring is a powerful strategy for introducing molecular complexity. Research into selective C-H activation and functionalization of this compound, guided by the electronic influence of the N-formyl group, could provide access to a wide array of substituted derivatives.

Transformations of the Formyl Group: The formyl group itself is a versatile handle for further chemical modifications. Reductive amination, oxidation to a carboxylic acid, or conversion to other functional groups can provide a library of this compound derivatives with diverse properties and potential applications.

Advanced Computational Modeling for Reaction Design and Optimization

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, elucidation of reaction mechanisms, and the rational design of new catalysts and synthetic routes. utwente.nl For a relatively unexplored molecule like this compound, computational modeling can significantly accelerate the pace of discovery.

Future computational studies are anticipated in the following areas:

Understanding Reactivity: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, ring strain, and bond dissociation energies of this compound. This will provide fundamental insights into its inherent reactivity and help predict its behavior in different chemical environments. utwente.nl

Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of various reactions involving this compound. This will help in understanding the detailed mechanisms of known transformations and in predicting the feasibility of new, undiscovered reaction pathways. For example, computational models have been successfully used to predict reactants for photocatalyzed azetidine synthesis. acs.orgresearchgate.net

Catalyst Design: In silico screening of potential catalysts for the synthesis and transformation of this compound can save significant experimental time and resources. Computational methods can predict catalyst activity and selectivity, guiding the selection of the most promising candidates for experimental validation.

Predicting Properties of Derivatives: Computational tools can be used to predict the physicochemical and biological properties of virtual libraries of this compound derivatives. This can aid in the design of new molecules with desired characteristics for applications in medicinal chemistry, materials science, and catalysis.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Calculation of electronic structure, ring strain, reaction energies, and transition state geometries. utwente.nl |

| Molecular Dynamics (MD) Simulations | Studying the conformational dynamics and solvent effects on the reactivity of this compound. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or reactions in complex environments. |

| Virtual Screening | In silico screening of catalysts or derivatives for desired properties. |

Expansion of this compound Derivatives in Catalysis and Materials Science

The rigid and well-defined three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of new catalysts and functional materials. The ability to functionalize this compound opens up possibilities for its use as a versatile building block in these fields.

Emerging research is likely to explore:

Organocatalysis: Chiral azetidine derivatives have shown promise as organocatalysts in various asymmetric transformations. birmingham.ac.uk The formyl group of this compound can be readily converted into other functional groups, such as amines or alcohols, which are common motifs in organocatalyst design. This could lead to the development of a new class of azetidine-based catalysts for stereoselective synthesis.

Ligand Development for Metal Catalysis: Azetidine-containing ligands have been successfully employed in transition metal-catalyzed reactions. researchgate.netnih.gov The nitrogen atom of the azetidine ring can coordinate to metal centers, and the substituents on the ring can be tuned to modulate the steric and electronic properties of the resulting metal complex. This compound derivatives could serve as precursors to novel ligands for a wide range of catalytic applications.

Polymer Science: Azetidines can undergo ring-opening polymerization to produce polyamines. acs.orgresearchgate.netutwente.nl The properties of the resulting polymers can be tailored by the substituents on the azetidine monomer. This compound and its derivatives could be explored as monomers for the synthesis of novel functional polymers with potential applications in areas such as drug delivery, gene therapy, and materials coatings.

Materials Science: Azetidinium salts have been investigated for the modification of biomaterials like nanocrystalline cellulose and hemicellulose, imparting new properties to these materials. nih.govchalmers.sesemanticscholar.org Derivatives of this compound could be converted into azetidinium salts with tailored functionalities, enabling their use in the development of advanced biocomposites and functional materials. Furthermore, azetidine derivatives are being explored as components of energetic materials. chemrxiv.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for Azetidine-1-carbaldehyde, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via oxidation of azetidine derivatives or ring-closing strategies. Key methodologies include:

- Oxidation of Azetidinemethanol : Using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions (oxalyl chloride/DMSO) to convert alcohol to aldehyde. Reaction temperature (<0°C) and solvent (e.g., dichloromethane) are critical to avoid overoxidation or decomposition .

- Ring-Closing Metathesis : Strained azetidine rings can be formed via transition-metal-catalyzed reactions, followed by aldehyde functionalization. Catalyst choice (e.g., Grubbs catalyst) and solvent polarity significantly impact stereochemical outcomes .

- Characterization : Confirm identity via H/C NMR (aldehyde proton at ~9.5 ppm, carbonyl carbon at ~200 ppm), IR (C=O stretch ~1700 cm), and mass spectrometry. Purity is assessed via HPLC (≥95%) .

Q. How does the strained azetidine ring influence the stability of this compound under varying storage conditions?

The four-membered azetidine ring introduces significant ring strain, making the compound prone to polymerization or oxidation. Stability studies recommend:

- Storage : Under inert atmosphere (argon/nitrogen) at −20°C in anhydrous solvents (e.g., THF, DMF).

- Stabilizers : Addition of radical inhibitors (e.g., BHT) or molecular sieves to mitigate moisture-induced degradation .

- Monitoring : Regular NMR or TGA analysis to detect decomposition (e.g., aldehyde loss or ring-opening byproducts) .

Q. What analytical techniques are most reliable for distinguishing this compound from its structural analogs?

Differentiation from analogs (e.g., pyrrolidine-1-carbaldehyde) requires:

- NMR Coupling Patterns : Azetidine’s smaller ring size results in distinct H splitting (e.g., vicinal coupling constants ~5-7 Hz vs. 6-9 Hz in five-membered rings).

- Mass Spectrometry : Exact mass analysis (m/z 85.0528 for CHNO) and fragmentation patterns (loss of CO at m/z 57).

- X-ray Crystallography : To resolve ambiguities in solid-state conformation .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) are used to:

- Quantify Ring Strain : Calculate strain energy (~25-30 kcal/mol) and its impact on transition-state barriers.

- Electrostatic Potential Mapping : Identify electrophilic hotspots (aldehyde carbon) for nucleophilic attack.

- Solvent Effects : Simulate solvent polarity (e.g., water vs. toluene) on reaction kinetics using continuum solvation models . Example: Predict regioselectivity in Grignard reactions by comparing LUMO energies of carbonyl vs. ring carbons.

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for asymmetric synthesis using this compound?

Discrepancies in enantiomeric excess (e.g., 70% vs. 90% ee) may arise from:

- Catalyst Purity : Trace metal residues (e.g., from Pd catalysts) can alter reactivity. ICP-MS analysis is recommended.

- Substrate Hydration : Aldehyde hydration to geminal diol in protic solvents reduces electrophilicity. Control experiments with anhydrous conditions are critical .

- Statistical Validation : Use Design of Experiments (DoE) to isolate variables (temperature, catalyst loading) and apply ANOVA for reproducibility assessment .

Q. How can this compound be functionalized to create covalent inhibitors targeting serine proteases?

The aldehyde group enables covalent bond formation with active-site nucleophiles (e.g., serine-OH). Methodological considerations:

- Schiff Base Formation : React with primary amines (e.g., lysine residues) under mild pH (7.4) to form reversible imine intermediates.

- Stability Optimization : Introduce electron-withdrawing substituents on the azetidine ring to enhance electrophilicity without destabilizing the scaffold.

- Kinetic Studies : Use stopped-flow spectroscopy to measure values and compare with non-covalent analogs .

Data Contradiction and Reproducibility

Q. Why do conflicting reports exist regarding the oxidative stability of this compound in aqueous media?

Variations in observed stability may stem from:

- pH-Dependent Degradation : Aldehydes undergo hydration to geminal diols in acidic/basic conditions, accelerating oxidation. Buffered solutions (pH 6-7) minimize this .

- Trace Metal Contamination : Fe or Cu ions catalyze air oxidation. Chelating agents (e.g., EDTA) or degassing protocols improve reproducibility .

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

- Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and IR/Raman spectroscopy.

- Dynamic Effects : Consider conformational flexibility (e.g., ring puckering) causing signal broadening. Low-temperature NMR (−40°C) can resolve splitting .

- Reference Standards : Use commercially available or literature-reported derivatives (with CAS numbers) for direct comparison .

Methodological Best Practices

- Reproducibility : Document all synthetic steps, including exact solvent volumes, stirring rates, and purification methods (e.g., column chromatography gradients) .

- Data Archiving : Upload raw spectral data (e.g., .jdx files) as supplementary information for peer review .

- Ethical Reporting : Disclose failed experiments (e.g., polymerization during storage) to guide future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.